5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-bromo-2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)11-3-2-10(12)4-9(11)7-15/h2-7H,1H3 |
InChI Key |
BREZKMMTKKUMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Drug Development
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde serves as a crucial building block in the synthesis of bioactive molecules. Research has shown that derivatives of pyrazole compounds exhibit various pharmacological activities, including anticancer and anti-inflammatory properties. For instance, compounds containing pyrazole moieties have been reported to inhibit cancer cell proliferation in various models, such as breast and lung cancers .
Mechanism of Action
The compound interacts with biological targets through mechanisms involving hydrogen bonding and π-π stacking interactions, which enhance its binding affinity to enzymes or receptors. This property makes it a valuable candidate for drug design aimed at modulating specific biological pathways .
Materials Science
Novel Material Development
In materials science, this compound is utilized in the creation of materials with unique electronic and optical properties. Its reactivity allows for the modification of polymer matrices or the development of organic light-emitting diodes (OLEDs), where pyrazole derivatives play a role in improving device performance .
Biological Studies
Biochemical Probes
The compound can function as a probe or ligand in biochemical assays to study enzyme activity or protein interactions. For example, it can be used to investigate the mechanisms of action of specific enzymes involved in metabolic pathways or disease states .
Case Study: Anticancer Activity
A study investigating the anticancer properties of pyrazole derivatives demonstrated that compounds similar to this compound inhibited the growth of cancer cell lines through modulation of signaling pathways that control cell proliferation and apoptosis . These findings suggest potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Melting Points and Stability
- Compound 16 (): A bromophenyl-pyrazole-sulfonamide derivative exhibits a high melting point (200–201°C), attributed to hydrogen bonding from sulfonamide and pyrazole groups .
- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (): The hydroxyl group enhances intermolecular hydrogen bonding, likely increasing its melting point compared to non-hydroxylated analogs.
Solubility and Polarity
- The topological polar surface area (PSA) of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is 23.6 Ų (), while pyrazole-containing analogs (e.g., the target compound) may exhibit higher PSA due to the pyrazole’s nitrogen atoms, enhancing water solubility .
Spectroscopic Characteristics
Infrared (IR) Spectroscopy
- The aldehyde C=O stretch in 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is expected near 1700 cm⁻¹, similar to Compound 17 (), which shows a C=O stretch at 1670 cm⁻¹ .
- Pyrazole N-H stretches (3250–3400 cm⁻¹) differ from piperidine or pyrrolidine N-H modes, aiding structural differentiation.
Nuclear Magnetic Resonance (NMR)
- 1H-NMR: Pyrazole protons in the target compound resonate as distinct singlets (δ 7.4–8.1 ppm), contrasting with piperidine protons (δ 3.5–4.0 ppm) in 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde () .
- Aldehyde protons typically appear as sharp singlets near δ 9.8–10.2 ppm.
Biological Activity
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of a benzaldehyde moiety, with a 4-methyl-1H-pyrazole ring attached at the 2-position. This unique structure contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.09 g/mol |
| Functional Groups | Bromine, aldehyde, pyrazole |
1. Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, derivatives of pyrazoles have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers . The mechanism often involves the modulation of signaling pathways that control cell growth and apoptosis.
2. Anti-inflammatory Effects
A study investigating related compounds demonstrated that they could suppress inflammatory responses in RAW 264.7 macrophages. Specifically, these compounds inhibited the expression of pro-inflammatory mediators such as iNOS and COX-2, as well as cytokines like TNF-α and IL-6 . This suggests that this compound may possess similar anti-inflammatory properties.
3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies report that related compounds exhibit activity against various bacterial strains and fungi, highlighting their potential use in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular processes.
- Covalent Interactions : The aldehyde group can form stable adducts with target biomolecules, modulating their activity.
- Signal Pathway Modulation : It may influence critical signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Anticancer Activity : A study synthesized various pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Anti-inflammatory Mechanisms : Research on related compounds showed that they could effectively reduce inflammation markers in vitro by inhibiting key pathways involved in inflammatory responses .
- Antimicrobial Testing : Comparative studies demonstrated that certain pyrazole derivatives exhibited antimicrobial activity comparable to standard antibiotics against strains like E. coli and Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
